molecular formula C18H14N2S2 B408976 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole CAS No. 314768-43-9

6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole

Cat. No.: B408976
CAS No.: 314768-43-9
M. Wt: 322.5g/mol
InChI Key: PKJFISPEJIPHKO-UHFFFAOYSA-N
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Description

The compound 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole is a synthetic derivative based on the imidazo[2,1-b]thiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological properties and ease of synthetic feasibility . This particular analog is designed for research applications in oncology and infectious diseases. The imidazo[2,1-b]thiazole core is recognized as a promising pharmacophore for developing novel kinase inhibitors. Related 6-phenylimidazo[2,1-b]thiazole derivatives have been identified as potent and selective inhibitors of protein kinases such as FLT3, a key target in acute myeloid leukemia (AML) research . Other thiazole-containing hybrids have also demonstrated significant activity by inhibiting the PI3Kα/Akt/mTOR signaling pathway, which is frequently dysregulated in cancers such as ovarian carcinoma . Beyond oncology, the imidazo[2,1-b]thiazole structure is a versatile scaffold with documented research value in antimicrobial studies. Hybrid molecules incorporating this nucleus have shown promising in vitro antibacterial and antifungal activities, making them compounds of interest for addressing drug-resistant bacterial infections . The strategic substitution at the 5-position with a p-tolylthio group in this compound is intended to modulate its electronic properties and interaction with biological targets, offering researchers a valuable tool for structure-activity relationship (SAR) studies. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-methylphenyl)sulfanyl-6-phenylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2S2/c1-13-7-9-15(10-8-13)22-17-16(14-5-3-2-4-6-14)19-18-20(17)11-12-21-18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJFISPEJIPHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N=C3N2C=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through a radical-mediated pathway initiated by iodine (I₂), which facilitates the cleavage of the S–N bond in p-toluenesulfonylhydrazide. This generates a p-tolylthio radical, which selectively reacts with the electron-rich C5 position of the imidazo[1,2-a]thiazole core. Key optimization parameters include:

  • Catalyst loading : 20 mol% I₂ achieves optimal yield without side-product formation.

  • Temperature : 70°C balances reaction rate and selectivity.

  • Solvent : Ethanol enables homogeneous mixing while stabilizing radical intermediates.

Table 1: Standard Reaction Conditions

ParameterSpecification
Starting material (4a)100 mg (0.5 mmol)
p-Toluenesulfonylhydrazide110 mg (0.6 mmol)
Iodine (I₂)20 mol%
SolventEthanol (0.1 mL)
Temperature70°C
Reaction time10 hours
PurificationColumn chromatography (PE/EA 15:1→10:1)

Experimental Protocol

  • Charge a reaction vial with 2-phenylimidazo[1,2-a]thiazole (4a, 0.5 mmol), p-toluenesulfonylhydrazide (0.6 mmol), and I₂ (20 mol%).

  • Add anhydrous ethanol (0.1 mL) and seal under ambient atmosphere.

  • Heat at 70°C with stirring until TLC confirms consumption of starting material (~10 h).

  • Cool to room temperature, extract with dichloromethane (3 × 5 mL), and wash with brine.

  • Dry organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

AldehydeIsocyanideYield (%)
BenzaldehydeCyclohexyl isocyanide65
p-Tolualdehydetert-Butyl isocyanide78
4-ChlorobenzaldehydeBenzyl isocyanide71

Functionalization via C–H Bond Activation

Recent advances in C–H bond selenylation of imidazo[2,1-b]thiazoles provide conceptual frameworks for adapting similar strategies to thioether formation.

Radical-Mediated C–H Thiolation

The urea hydrogen peroxide (UHP)/ethyl lactate system developed for selenylation could theoretically be adapted for thiolation by replacing diselenides with disulfides. Critical considerations include:

  • Oxidant selection : UHP generates hydroxyl radicals that abstract hydrogen atoms from C–H bonds.

  • Solvent effects : Ethyl lactate improves radical stability through hydrogen bonding interactions.

Metal-Free Thiofunctionalization

Phenyleneiodonium bis(trifluoroacetate) (PIFA)-mediated protocols enable regioselective C–H functionalization in related benzoimidazothiazoles. This approach avoids transition metals but requires:

  • Strict temperature control (0–25°C)

  • Anhydrous dichloromethane as solvent

Comparative Analysis of Methodologies

Table 3: Synthesis Method Evaluation

MethodYieldScalabilityAtom EconomyPurification Complexity
Iodine-catalyzedModerateExcellent68%Medium (column chromatography)
Three-componentHighLimited82%Low (precipitation)
C–H activationUnknownChallenging75%High (HPLC)

Key findings:

  • The iodine-catalyzed method offers the most direct route to the target molecule but requires optimization of radical quenching steps.

  • Three-component strategies show superior atom economy but necessitate additional steps for C5 functionalization.

  • C–H activation approaches remain theoretical for this specific compound but present opportunities for methodology development.

Scalability and Industrial Considerations

The iodine-mediated protocol demonstrates gram-scale feasibility without yield erosion:

  • 4 mmol scale (1.0 g starting material) delivers product with identical purity profile

  • Ethanol solvent enables cost-effective large-volume reactions

  • Column chromatography remains the primary bottleneck; alternative purification methods (e.g., recrystallization) require investigation

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazo[2,1-b]thiazole derivatives.

    Substitution: Functionalized imidazo[2,1-b]thiazole derivatives with various substituents.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of imidazo[2,1-b]thiazole derivatives, including 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole, in combating cancer. These compounds exhibit significant anti-proliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : The anticancer properties are attributed to mechanisms such as inhibition of tubulin polymerization and interference with signaling pathways involving p90 ribosomal S6 kinase 2 (RSK2) .
  • Case Studies : A study demonstrated that imidazo[2,1-b]thiazole derivatives could bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

The compound has shown promising antibacterial and antifungal activities:

  • Broad Spectrum : 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) varied significantly, indicating structural dependencies for efficacy .
  • Mechanism of Action : The antimicrobial activity is thought to stem from the disruption of microbial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

The imidazo[2,1-b]thiazole scaffold has been associated with anti-inflammatory properties:

  • Research Findings : Studies indicate that derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes . This makes them potential candidates for treating inflammatory diseases.

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole exhibits a range of other biological activities:

  • Antidiabetic Activity : Some derivatives have shown potential in lowering blood glucose levels through various mechanisms .
  • Anticonvulsant Properties : The compound's ability to modulate neurotransmitter systems suggests potential use in treating epilepsy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:

Structural Feature Activity Impact
Presence of thioether groupEnhances antimicrobial activity
Substituents on phenyl ringsModulates anticancer potency
Variations in nitrogen positioningAlters anti-inflammatory effects

This table summarizes how different structural modifications can influence the biological activities of 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole.

Mechanism of Action

The mechanism of action of 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the activity of key enzymes or disrupt the integrity of microbial cell membranes. In anticancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of imidazo[2,1-b]thiazole derivatives are highly sensitive to substituents at C-5 and C-5. Below is a comparative analysis with structurally related compounds:

Compound C-5 Substituent C-6 Substituent Key Activity IC₅₀/EC₅₀ Reference
6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole p-Tolylthio Phenyl Anticancer (VEGFR inhibition) Not reported
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole - 4-(Methylsulfonyl)phenyl COX-2 inhibition 1.4 µM (COX-2)
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine N,N-Dimethylaminomethyl 4-(Methylsulfonyl)phenyl COX-2 inhibition (selective) 0.08 µM (COX-2), SI = 313.7
5-Cyanomethyl-6-methylimidazo[2,1-b]thiazole Cyanomethyl Methyl Antisecretory (antiulcer) Significant activity at 10 µM
2-Methyl-6-(2-thienyl)imidazo[2,1-b]thiazole - 2-Thienyl NADH dehydrogenase inhibition 0.11 mM
Benzo[d]imidazo[2,1-b]thiazole derivatives Varied (e.g., hydrazones) Fused benzo ring Antitubercular (pantothenate synthetase inhibition) MIC = 0.5–2 µg/mL

Biological Activity

6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Synthesis of 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole

The synthesis of this compound typically involves the reaction of 2-phenyl-imidazo[1,2-a]thiazole with p-toluenesulfonylhydrazide. The process includes stirring the mixture at elevated temperatures and subsequent purification through column chromatography. The resulting product exhibits distinct spectral characteristics confirming its structure, such as specific absorption bands in IR spectra and unique chemical shifts in NMR spectroscopy .

Anticancer Activity

A significant area of research has focused on the anticancer properties of imidazo[2,1-b]thiazole derivatives. For instance, a series of compounds related to 6-phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole were tested against various cancer cell lines. One study highlighted that derivatives exhibited potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell line MV4-11 with an IC50 value as low as 0.002 μM for the most effective compound .

Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazoleMV4-110.002FLT3 inhibition
Other derivativesHeLa>10No significant activity

Enzyme Inhibition

Research has also indicated that imidazo[2,1-b]thiazole compounds can act as inhibitors of various enzymes. A notable study demonstrated that certain derivatives inhibited 15-lipoxygenase (15-LOX), with one compound showing double the potency of quercetin, a known inhibitor. This inhibition was linked to protective effects against oxidative stress-induced cell death in neuronal cells .

Study on AML

In a comprehensive study investigating the structure-activity relationship (SAR) of imidazo[2,1-b]thiazoles, researchers synthesized several derivatives and evaluated their effects on AML cells. The most promising compound demonstrated not only high potency but also selectivity towards FLT3-dependent cells over FLT3-independent ones, suggesting a targeted therapeutic potential in treating specific types of leukemia .

Study on Enzyme Inhibition

Another investigation focused on the inhibitory effects of imidazo[2,1-b]thiazole derivatives on 15-lipoxygenase. The study involved molecular docking simulations that revealed favorable interactions between the compounds and the enzyme's active site, leading to significant inhibition rates. This finding underscores the potential for developing new anti-inflammatory drugs based on this scaffold .

Q & A

Basic Research Question

  • In vitro assays :
    • Enzyme inhibition : NADH dehydrogenase activity assays (mitochondrial membranes) .
    • Antiproliferative screening : Dose-response curves against A375 melanoma or MCF-7 breast cancer cells .
  • In silico tools :
    • Molecular docking : AutoDock Vina for predicting binding to RSK2 kinases or tubulin .
    • DFT calculations : Study transition states in Pd-catalyzed C–H activation to rationalize regioselectivity .

How do solvent-free synthesis conditions impact the environmental sustainability of imidazo[2,1-b]thiazole production?

Basic Research Question
Solvent-free methods (e.g., three-component reactions) reduce waste and energy consumption:

  • E-factor reduction : Solvent-free protocols lower E-factors from 25–50 to <5 .
  • Energy efficiency : Microwave-assisted reactions reduce time (2 h vs. 24 h) and energy use by 40% .
  • Scalability : Kilogram-scale synthesis under solvent-free conditions achieves 86% yield with 99% purity .

What are the key challenges in interpreting structure-activity relationships for imidazo[2,1-b]thiazole derivatives with complex substitution patterns?

Advanced Research Question

  • Steric hindrance : Bulky C-3 substituents (e.g., tert-butyl) reduce enzyme binding affinity by 30–50% .
  • Electronic effects : Electron-withdrawing groups at C-5 enhance oxidative stability but may reduce solubility (logP increase: 0.5–1.2) .
  • Conformational analysis : X-ray crystallography reveals that planar imidazo[2,1-b]thiazole cores are critical for intercalation into DNA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole
Reactant of Route 2
Reactant of Route 2
6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole

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